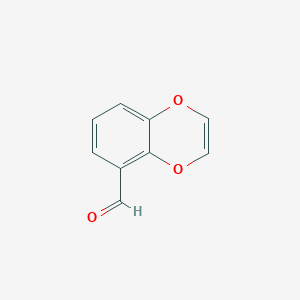

5-Formyl-1,4-benzodioxin

描述

属性

分子式 |

C9H6O3 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC 名称 |

1,4-benzodioxine-5-carbaldehyde |

InChI |

InChI=1S/C9H6O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-6H |

InChI 键 |

ITDYYOSJFODJJQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1)OC=CO2)C=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Formyl-1,4-oxathiin

- Structure : Replaces one oxygen atom in the 1,4-dioxin ring with sulfur (1,4-oxathiin: O and S at positions 1 and 4).

- Synthesis : Prepared via coupling reactions involving sodium hydride, DMF, and thiadiazole intermediates under heating (100°C for 2 hours) .

- Key Differences: The sulfur atom enhances electron delocalization and alters reactivity compared to the all-oxygen dioxin ring.

5-Formyl-1,2,3-triazole

- Structure : A 1,2,3-triazole ring with a formyl group at position 5.

- Synthesis : Generated via multi-component reactions (e.g., nitroalkanes, organic azides) under mild conditions .

- Key Differences : The nitrogen-rich triazole ring enables hydrogen bonding and coordination chemistry, making it suitable for pharmaceutical scaffolds. In contrast, 1,4-benzodioxin’s oxygenated ring may prioritize stability and lipophilicity.

5-Formyl-1,3-phenylene-based Polymers

- Structure : A benzene ring with 1,3-substitution and a formyl group at position 5, polymerized into hyperbranched conjugated systems.

- Synthesis : Metal-free catalyzed polymerization of diethyl or dimethyl esters, achieving extended conjugation for Fe³⁺ sensing (detection limit ~10⁻⁷ M) .

- Key Differences : The 1,3-phenylene arrangement limits ring strain compared to 1,4-benzodioxin, while the formyl group’s conjugation enhances optoelectronic properties for sensor applications.

5-Formyl-1,4-dihydropyridine (DHP)

- Structure : A partially saturated 1,4-dihydropyridine ring with a formyl group at position 5.

- Synthesis : Optimized using chloroform and DIPEA as a base, yielding enantioselective 1,4-DHP-3-carboxylates for pharmaceutical precursors .

- Key Differences : The saturated DHP ring enhances planarity and redox activity, critical for calcium channel modulation in drugs, unlike the fully aromatic 1,4-benzodioxin.

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : The formyl group in all compounds enhances electrophilicity, enabling nucleophilic additions or polymer conjugation .

- Synthetic Flexibility : 1,4-Benzodioxin derivatives may benefit from coupling strategies used for oxathiins , while enantioselective DHP synthesis methods could inspire asymmetric benzodioxin functionalization.

- Application Divergence : 1,4-Benzodioxin’s oxygenated ring may favor stability in drug delivery, whereas 1,2,3-triazoles and DHPs prioritize target binding , and phenylene polymers excel in sensing .

准备方法

Key Steps:

-

Substrate Preparation : 2,3-Dihydro-1,4-benzodioxin is functionalized at the 5-position using a formyl group.

-

Reaction Conditions :

-

The substrate is dissolved in toluene and reacted with ethoxycarbonylmethylenetriphenylphosphorane (2.2 equivalents).

-

The mixture is refluxed for 4 hours, yielding 5-(2-ethoxycarbonylethylene)-2,3-dihydro-1,4-benzodioxin.

-

-

Purification :

Yield : ~70–80% (estimated from analogous reactions in the patent).

Frontiers in Chemistry (2022) reports a novel iodine-mediated cyclization strategy to synthesize 1,4-benzodioxin derivatives. While this method targets thiadiazole-fused analogs, it provides insights into formyl-group introduction.

Procedure:

-

Formylation Precursor :

-

2-Formyl-1,4-benzodioxin (I) is prepared via formylation of 1,4-benzodioxin using sodium acetate in methanol.

-

-

Thiosemicarbazone Formation :

-

Intermediate (I) reacts with thiosemicarbazide in methanol, catalyzed by sodium acetate, to form a thiosemicarbazone derivative (II).

-

-

Iodine-Mediated Cyclization :

Critical Parameters :

-

Temperature: Reflux conditions (100–120°C).

-

Purification: Silica gel chromatography with petroleum ether/ethyl acetate.

Ring-Closing Reactions via Carbonate Intermediates

Patent WO2011122666A1 outlines a two-step process for benzodioxane synthesis, adaptable for 1,4-benzodioxin derivatives.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Ethoxycarbonylmethylenetriphenylphosphorane | Reflux, 4 hours | 70–80% | High regioselectivity |

| Iodine Cyclization | I₂, K₂CO₃, 1,4-dioxane | Reflux, 12–14 hours | 65–75% | Modular for fused heterocycles |

| Carbonate-Mediated Cyclization | K₂CO₃, ethylene carbonate | 130–175°C, stepwise | 80–90% | Industrial scalability |

Mechanistic Insights and Optimization

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Formyl-1,4-benzodioxin, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. For example, reductions using LiAlH₄ in THF are effective for converting cyano or ester groups to amino or hydroxymethyl derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) should confirm structural integrity and purity .

Q. How can researchers characterize the electronic and steric effects of the formyl group in this compound?

- Methodological Answer : Computational methods (DFT calculations, e.g., B3LYP/6-31G*) paired with experimental data (UV-Vis spectroscopy, X-ray crystallography) can elucidate electronic effects. The formyl group’s electron-withdrawing nature impacts reactivity in nucleophilic substitutions or cycloadditions. Substituent effects on aromatic rings should be compared using Hammett σ constants or IR spectroscopy to track carbonyl stretching frequencies .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid light-induced oxidation. Solubility in DMSO or THF allows stock solutions to be prepared for long-term storage. Regular stability testing via HPLC (C18 columns, acetonitrile/water mobile phase) monitors degradation products .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Conflicting results (e.g., receptor binding vs. cytotoxicity) require:

- Dose-response curves (IC₅₀/EC₅₀ comparisons across assays).

- Meta-analysis of published datasets using tools like RevMan or Cochrane frameworks to assess heterogeneity .

- Receptor profiling (e.g., GPCR panels or kinase screens) to identify off-target effects.

- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance thresholds .

Q. What strategies are effective for studying the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹⁴C- or deuterium-labeled analogs for tracking metabolite formation via LC-MS/MS .

- Microsomal assays : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites.

- CYP450 inhibition studies : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic pathways .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., GABAₐ or adrenergic receptors).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR models : Develop regression models linking substituent descriptors (logP, polar surface area) to activity .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Catalytic optimization : Replace stoichiometric reagents (e.g., LiAlH₄) with catalytic systems (Pd/C hydrogenation) to reduce waste .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Purification bottlenecks : Switch from column chromatography to continuous flow systems for large batches .

Data Management and Reproducibility

Q. How should raw data from this compound studies be archived to meet FAIR principles?

- Methodological Answer :

- Metadata standards : Use ISA-Tab format to document experimental conditions (solvents, temperatures, instruments).

- Repositories : Upload datasets to NFDI4Chem or Chemotion ELN, ensuring DOIs are assigned .

- Version control : Track procedural changes using GitLab or electronic lab notebooks (e.g., LabArchives) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。